4-Methoxybenzhydrazide
Overview
Description
4-Methoxybenzhydrazide is an organic compound with the chemical formula C8H10N2O2. It is a white crystalline solid that is slightly soluble in water. This compound is known for its stability and is widely used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzhydrazide can be synthesized through the reaction of 4-methoxybenzoic acid with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process includes the use of large reactors, continuous stirring, and controlled temperature conditions to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and catalysts are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of various substituted benzhydrazides.
Scientific Research Applications
4-Methoxybenzhydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of various hydrazone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: this compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxybenzhydrazide involves its interaction with various molecular targets. It can form hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways.
Comparison with Similar Compounds
- 4-Methoxybenzohydrazide
- 4-Methoxybenzamide
- 4-Methoxybenzoic acid
Comparison: 4-Methoxybenzhydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Compared to 4-Methoxybenzamide, it has a higher reactivity towards nucleophiles and electrophiles. Compared to 4-Methoxybenzoic acid, it has different solubility and stability properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-methoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKQLYUAUXYJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186556 | |
Record name | p-Anisic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3290-99-1 | |
Record name | 4-Methoxybenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3290-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Anisoylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Anisic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-anisohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXYBENZHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BK77102I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methoxybenzohydrazide?
A1: 4-Methoxybenzohydrazide has the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. []
Q2: What spectroscopic techniques are commonly employed to characterize 4-Methoxybenzohydrazide?
A2: Researchers commonly utilize infrared (IR) spectroscopy, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to characterize 4-Methoxybenzohydrazide and its derivatives. [, , , , ]
Q3: How does the structure of 4-Methoxybenzohydrazide influence its ability to form hydrogen bonds?
A3: The presence of the hydrazide group (-CONHNH2) in 4-Methoxybenzohydrazide provides multiple hydrogen bond donor and acceptor sites. This facilitates the formation of both intramolecular and intermolecular hydrogen bonds, influencing the compound's crystal packing and interactions with other molecules. [, , , , , , , , , , , ]
Q4: How is 4-Methoxybenzohydrazide typically synthesized?
A4: 4-Methoxybenzohydrazide is commonly synthesized by reacting 4-methoxybenzoyl chloride with hydrazine hydrate in a suitable solvent. []
Q5: What type of reactions is 4-Methoxybenzohydrazide commonly used in?
A5: 4-Methoxybenzohydrazide is widely employed as a precursor in condensation reactions with aldehydes or ketones to form Schiff base ligands. These ligands are versatile building blocks for coordination complexes and other bioactive compounds. [, , , , , , , ]
Q6: How does 4-Methoxybenzohydrazide coordinate to metal ions in complexes?
A6: 4-Methoxybenzohydrazide-derived Schiff base ligands typically coordinate to metal ions as tridentate ligands, utilizing the phenolic oxygen, imine nitrogen, and enolic oxygen atoms as donor sites. [, , , ]
Q7: Have 4-Methoxybenzohydrazide-derived metal complexes demonstrated catalytic activity?
A7: Yes, oxovanadium(V) complexes incorporating 4-Methoxybenzohydrazide-derived ligands have exhibited promising catalytic activity in olefin epoxidation reactions, utilizing hydrogen peroxide as an oxidant. [, , , ]
Q8: What are the key structural features influencing the biological activity of 4-Methoxybenzohydrazide derivatives?
A8: The nature and position of substituents on the aromatic ring of 4-Methoxybenzohydrazide, as well as modifications to the hydrazone moiety, significantly influence the biological activity of its derivatives. These structural variations can impact factors like lipophilicity, electronic properties, and binding affinity to target molecules. [, , , ]
Q9: Have 4-Methoxybenzohydrazide derivatives shown promising activity in any specific therapeutic areas?
A9: Studies have demonstrated the potential of 4-Methoxybenzohydrazide-derived compounds as antibacterial, antifungal, and anti-inflammatory agents. [, , , ]
Q10: Has the potential of 4-Methoxybenzohydrazide derivatives in treating neurodegenerative disorders like Alzheimer's disease been explored?
A10: Research suggests that certain S-aralkylated 5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols derived from 4-Methoxybenzohydrazide exhibit potent anti-cholinesterase activity, suggesting potential as candidates for treating Alzheimer's disease. []
Q11: What role do vanadium complexes with 4-Methoxybenzohydrazide derivatives play in adipogenesis?
A11: Vanadium complexes incorporating 4-Methoxybenzohydrazide-derived ligands have been shown to influence adipogenesis by inhibiting tyrosine phosphatases and potentially impacting glucose metabolism in adipocytes, suggesting potential applications in diabetes research. []
Q12: Have 4-Methoxybenzohydrazide derivatives shown any potential in combating bacterial resistance mechanisms like quorum sensing?
A12: A study highlighted the quorum-sensing inhibition activity of a novel N’-{(E)-[3-(3,5-difluorophenyl)-1H-pyrazol-4-yl]methylidene}-4-methoxybenzohydrazide derivative against Chromobacterium violaceum, pointing to a potential avenue for combating bacterial resistance. []
Q13: How is computational chemistry being employed in 4-Methoxybenzohydrazide research?
A13: Computational tools like density functional theory (DFT) calculations are being used to optimize molecular geometries, determine HOMO-LUMO energies, and predict molecular properties like polarizability and hyperpolarizability of 4-Methoxybenzohydrazide derivatives. Molecular docking studies also help elucidate binding interactions with biological targets. [, ]
Q14: What analytical methods are commonly used to quantify and monitor 4-Methoxybenzohydrazide and its derivatives?
A14: Techniques like high-performance liquid chromatography (HPLC), gas chromatography (GC), and various spectroscopic methods are commonly employed for the quantification and monitoring of 4-Methoxybenzohydrazide and its derivatives. [, ]
Q15: Is there information available on the toxicology and safety profile of 4-Methoxybenzohydrazide and its derivatives?
A15: While the provided research focuses primarily on synthesis, characterization, and biological activity, further investigations are necessary to establish a comprehensive safety profile for 4-Methoxybenzohydrazide and its derivatives. [, ]
Q16: What is known about the environmental impact and degradation of 4-Methoxybenzohydrazide and its derivatives?
A16: Limited information is available regarding the environmental fate and impact of 4-Methoxybenzohydrazide and its derivatives. Further research is crucial to evaluate potential ecotoxicological effects and develop strategies for sustainable use and disposal. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.